1-(4-methylcyclohexyl)-4-piperidinecarboxamide
Overview
Description
1-(4-methylcyclohexyl)-4-piperidinecarboxamide, also known as PCMP, is a chemical compound that belongs to the family of piperidine derivatives. It is a synthetic compound that was first synthesized in the 1970s as a potential analgesic drug. However, due to its potent psychoactive effects, it has been categorized as a research chemical and is not approved for human consumption. In recent years, PCMP has gained attention from the scientific community due to its potential use in research studies.
Mechanism of Action
1-(4-methylcyclohexyl)-4-piperidinecarboxamide acts as an NMDA receptor antagonist, which means that it blocks the activity of the receptor. This results in a decrease in glutamate activity, which is a neurotransmitter that is involved in various physiological processes. By blocking the NMDA receptor, 1-(4-methylcyclohexyl)-4-piperidinecarboxamide can reduce the excitotoxicity that is associated with various neurodegenerative diseases.
Biochemical and physiological effects:
1-(4-methylcyclohexyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 1-(4-methylcyclohexyl)-4-piperidinecarboxamide has also been shown to increase the levels of GABA, which is an inhibitory neurotransmitter that is involved in reducing neuronal excitability.
Advantages and Limitations for Lab Experiments
1-(4-methylcyclohexyl)-4-piperidinecarboxamide has several advantages for lab experiments. It has a high affinity for the NMDA receptor, which makes it a useful tool for studying the receptor's function. Additionally, it has been shown to have potential neuroprotective effects, which makes it a useful tool for studying neurodegenerative diseases. However, 1-(4-methylcyclohexyl)-4-piperidinecarboxamide has limitations as well. It is a potent psychoactive compound, which means that it can affect the behavior of animals used in experiments. Additionally, it is not approved for human consumption, which limits its potential use in clinical studies.
Future Directions
There are several future directions for 1-(4-methylcyclohexyl)-4-piperidinecarboxamide research. One potential area of research is its use in treating neurodegenerative diseases. 1-(4-methylcyclohexyl)-4-piperidinecarboxamide has been shown to have potential neuroprotective effects, and further research could explore its potential use in treating diseases such as Alzheimer's and Parkinson's. Another potential area of research is its use in studying the NMDA receptor. 1-(4-methylcyclohexyl)-4-piperidinecarboxamide has a high affinity for the receptor, and further research could explore its function and potential therapeutic applications. Finally, 1-(4-methylcyclohexyl)-4-piperidinecarboxamide could be used in combination with other compounds to explore potential synergistic effects.
Scientific Research Applications
1-(4-methylcyclohexyl)-4-piperidinecarboxamide has been used in various research studies due to its unique properties. It has been shown to have a high affinity for the NMDA receptor, which is a type of glutamate receptor that is involved in learning and memory processes. 1-(4-methylcyclohexyl)-4-piperidinecarboxamide has also been shown to have potential neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-methylcyclohexyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-10-2-4-12(5-3-10)15-8-6-11(7-9-15)13(14)16/h10-12H,2-9H2,1H3,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYJCFDENKYLLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC(CC2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylcyclohexyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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